N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide, also known as N2-isobutyrylguanine, is a compound belonging to the purine family of nucleobases. This compound is characterized by its structural features that include a purine ring system with an isobutyryl group attached to the nitrogen atom at position 2. Its molecular formula is and it has a molecular weight of approximately 221.22 g/mol .
This compound can be sourced from various chemical suppliers and databases, such as PubChem and Sigma-Aldrich, where it is listed under the CAS number 21047-89-2. It is classified as a nucleobase analog due to its structural similarity to naturally occurring purines, making it a subject of interest in biochemical research and pharmaceutical applications .
The synthesis of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide typically involves the reaction of guanine or its derivatives with isobutyric acid or isobutyryl chloride under controlled conditions.
The molecular structure of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide consists of:
The compound features a bicyclic purine ring system with a carbonyl group at position 6 and an isobutyryl group attached to nitrogen at position 2 .
The canonical SMILES representation of this compound is CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
, which provides insight into its connectivity and functional groups .
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide can undergo various chemical reactions typical for nucleobase analogs:
Reactions are generally conducted under specific conditions:
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide exhibits biological activity primarily through its interaction with nucleic acids and enzymes involved in RNA synthesis.
The compound acts by inhibiting RNA polymerase, thereby preventing viral replication processes similar to other antiviral agents such as acyclovir. This inhibition disrupts normal cellular functions reliant on RNA synthesis, affecting protein production and cellular metabolism .
While specific boiling points are not available for this compound, its high solubility in polar solvents indicates good potential for biological activity.
Key chemical properties include:
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide has several scientific applications:
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide represents a chemically modified purine derivative with systematic nomenclature reflecting its structural features. The IUPAC name is designated as 2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide, systematically describing the propanamide group attached to the purine nitrogen at position 2 and the oxo group at position 6 of the dihydropurine system [2] [5]. The compound's molecular formula is C₉H₁₁N₅O₂, corresponding to a molecular weight of 221.22 grams per mole, as consistently reported across chemical databases [2] [3] [8].
Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 21047-89-2 |
SMILES | CC(C)C(=O)NC₁=NC(=O)C₂=C(N₁)N=CN₂ |
InChIKey | CFIBTBBTJWHPQV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=O)NC₁=NC(=O)C₂=C(N₁)N=CN₂ |
This compound is recognized by numerous synonyms in chemical literature, including N2-isobutyrylguanine, N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide, and 2-N-isobutanoylguanine [3] [5] [8]. The multiplicity of names reflects its historical development across different research contexts and its relationship to guanine nucleobases. The structural complexity arises from its tautomeric forms, with nuclear magnetic resonance studies confirming two predominant tautomers (1,7-dihydro and 1,9-dihydro configurations) coexisting in approximately equal ratios in specific solvent systems [8].
This compound belongs to the purine family of heterocyclic aromatic organic compounds, characterized by a fused pyrimidine-imidazole ring system. Specifically, it is classified as a 2-substituted guanine derivative wherein the exocyclic amino group at the purine's 2-position is acylated with an isobutyryl moiety (-NHCOCH(CH₃)₂) [2] [8]. This modification creates significant structural divergence from canonical guanine:
Table 2: Key Structural Features and Comparisons
Structural Element | Guanine | N2-Isobutyrylguanine | Functional Impact |
---|---|---|---|
N₂ position | -NH₂ group | -NHC(O)CH(CH₃)₂ group | Blocks Hoogsteen hydrogen bonding |
Tautomeric equilibrium | Lactam-lactim predominates | 1,7-dihydro/1,9-dihydro ~1:1 ratio | Alters electron distribution |
Molecular volume | ~130 ų | ~160 ų (estimated) | Creates steric bulk in minor groove |
Hydrogen bonding capacity | Donor: 2; Acceptor: 2 | Donor: 2; Acceptor: 3 | Modifies nucleic acid recognition |
The bicyclic purine core retains the conjugated double-bond system, though the reduction at N₇-C₈ bonds the 6-oxo group creates a non-aromatic, dihydro region [2] [9]. The isobutyramide substituent introduces steric bulk and hydrophobic character absent in natural purines, fundamentally altering the molecule's interactions with biological macromolecules. This modification strategically occupies the minor groove of DNA when incorporated into oligonucleotides, as demonstrated by binding studies with bleomycin, which showed significant cleavage inhibition proximal to substitution sites [8]. The crystallographic density of 1.6 grams per cubic centimeter further reflects efficient molecular packing despite the branched alkyl chain [3] [5].
The emergence of N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide parallels mid-20th century advancements in nucleobase protection strategies for oligonucleotide synthesis. Initially developed in the 1970s, its synthesis via acylation of guanine using isobutyryl chloride or isobutyric acid derivatives addressed the notorious challenges of guanine's poor solubility and side reactions during nucleoside formation [2] [8]. This innovation enabled efficient enzymatic transglycosylation reactions critical for constructing modified nucleosides without laborious multi-step protection-deprotection sequences [2].
A pivotal application emerged in the 1990s with its incorporation into sequence-specific DNA probes. Seminal 1997 research exploited its steric bulk to map bleomycin binding sites, demonstrating that placement immediately 5' to cleavage targets suppressed DNA strand scission by >10-fold—revealing bleomycin's minor groove binding span [8]. This established N2-isobutyrylguanine as a steric mapping tool for protein-DNA interactions. Concurrently, its utility expanded into peptide nucleic acid (PNA) design, where it served as an artificial nucleobase in "oxy-PNAs" (OPNAs) with ether-linked backbones, enhancing binding specificity toward complementary DNA/RNA sequences [8].
The compound's tautomeric complexity remained unresolved until 2013, when nuclear magnetic resonance spectroscopy directly identified and quantified its two predominant tautomers in solution—a breakthrough illustrating dynamic structural equilibria in modified purines [8]. This discovery illuminated potential recognition ambiguities in enzymatic systems targeting guanine derivatives. Throughout its development, the molecule has exemplified three evolving themes in nucleobase chemistry: protecting group ingenuity, steric interference for biochemical probing, and the structural consequences of nitrogen acylation on purine electronic properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1